molecular formula C21H19NO4 B1387050 Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate CAS No. 1170067-30-7

Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate

Cat. No.: B1387050
CAS No.: 1170067-30-7
M. Wt: 349.4 g/mol
InChI Key: MKGTXNDEDBAZEH-UHFFFAOYSA-N
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Description

Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C20H17NO4. This compound is characterized by its indole core structure, which is substituted with various functional groups, including a formyl group, a methoxy group, and a vinylbenzyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3

Biological Activity

Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure that includes a formyl group, a methoxy group, and a vinylbenzyl moiety, which contributes to its reactivity and biological interactions.

  • Molecular Formula : C21_{21}H19_{19}N O4_{4}
  • Molecular Weight : 349.39 g/mol
  • CAS Number : 1170067-30-7

The presence of electron-donating groups like methoxy and vinyl enhances the reactivity of the indole ring, making it a candidate for various biological interactions.

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant activity against various bacterial strains, similar to other indoles:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
E. coli0.004 mg/mLHighly sensitive
S. aureus0.015 mg/mLGood activity
B. cereus0.008 mg/mLVery good activity
En. cloacae0.004 mg/mLExcellent activity

These results suggest that this compound possesses potent antimicrobial properties, potentially outperforming traditional antibiotics in some cases .

Cytotoxicity Studies

In cytotoxicity assessments using human normal fetal lung fibroblast (MRC-5) cell lines, this compound demonstrated no significant cytotoxic effects at concentrations up to 10μM10\mu M, with cell viability remaining above 91% compared to untreated controls. This indicates a favorable safety profile for further pharmacological exploration .

Pharmacological Potential

The structural characteristics of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where serotonin receptor modulation is beneficial. Compounds with similar indole structures have shown promise as serotonin receptor antagonists.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to simpler indole derivatives. The SAR studies indicate that modifications at specific positions on the indole ring can significantly influence both antimicrobial and cytotoxic properties.

Case Studies and Research Findings

Recent research has highlighted the importance of exploring various derivatives of indole compounds for their biological activities. For instance:

  • Antimicrobial Efficacy : A study evaluated several indole derivatives and found that those with electron-donating groups exhibited improved antibacterial activities against resistant strains.
  • Neuroprotective Effects : Another study indicated that certain indole derivatives could protect against neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative disorders.

Properties

IUPAC Name

methyl 1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-4-14-5-7-15(8-6-14)12-22-19-11-16(25-2)9-10-17(19)18(13-23)20(22)21(24)26-3/h4-11,13H,1,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGTXNDEDBAZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
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Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
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Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
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Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
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Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate
Reactant of Route 6
Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate

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